(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid
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Overview
Description
(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfanyl group attached to an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid typically involves the reaction of 1,2,4-triazole with a suitable sulfanyl acetic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins . The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The sulfanyl group can also participate in redox reactions, affecting the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetic acid: This compound has a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activity.
(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-ylsulfanyl)acetic acid: This derivative features benzyl and ethyl groups, which can modify its reactivity and interactions with biological targets.
Uniqueness
(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is unique due to its specific combination of a triazole ring and a sulfanyl acetic acid moiety . This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-10-4-5-2-6-7-4/h2H,1H2,(H,8,9)(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENBUDIZSYJIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24127-58-0 |
Source
|
Record name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the structural characteristics of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid and its derivatives?
A1: this compound serves as a central scaffold for various derivatives. While the core structure remains consistent, substitutions occur on the triazole ring, significantly influencing the compound's properties and activities.
Q2: Have any specific applications been explored for these compounds?
A: Research indicates potential therapeutic applications for certain derivatives. For example, 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid has shown promise as an organic anion transporter 4 (OAT4) inhibitor. [] This inhibition mechanism is particularly relevant in addressing hypertension and hyperuricemia. []
Q3: How does the structure of these compounds influence their activity?
A: The structure-activity relationship (SAR) is crucial in understanding how modifications to the this compound core affect its biological activity. Studies investigating amide derivatives containing the 1,2,4-thiazole and piperazine moieties, linked to the core structure, have demonstrated anticancer potential. [] This highlights how strategic substitutions can lead to compounds with desirable pharmacological profiles.
Q4: Are there established methods for synthesizing these compounds?
A: Several synthetic routes have been explored for producing this compound derivatives. One method involves using aromatic formyl halide and thiosemicarbazide as starting materials, progressing through nucleophilic substitution, alkylation, and further nucleophilic substitution reactions. [] Specific methodologies, like those employed in the synthesis of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, emphasize achieving efficient and scalable production for potential pharmaceutical applications. [, ]
Q5: What analytical techniques are crucial for characterizing these compounds?
A: Characterizing and quantifying this compound derivatives relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These methods provide valuable insights into the compound's structure, purity, and presence of specific functional groups.
Q6: Beyond pharmaceutical applications, do these compounds hold other uses?
A: While pharmaceutical research dominates the current landscape, 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid stands out as an efficient organocatalyst in multicomponent reactions. [] This catalytic activity, especially under environmentally friendly aqueous conditions, highlights its potential in green chemistry and organic synthesis.
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